1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171557-04-2
VCID: VC2791853
InChI: InChI=1S/C13H18N2O2.ClH/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
SMILES: CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride

CAS No.: 1171557-04-2

Cat. No.: VC2791853

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride - 1171557-04-2

Specification

CAS No. 1171557-04-2
Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
IUPAC Name (3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Standard InChI InChI=1S/C13H18N2O2.ClH/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H
Standard InChI Key UQHCSGBZLZNPMR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl

Introduction

Chemical Properties

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride is characterized by its molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol. The compound incorporates several key structural elements: a piperazine ring, a benzoyl group, and specific substituents (methoxy and methyl groups) on the aromatic ring. These structural features collectively determine its physical and chemical properties.

The piperazine ring contributes significantly to the compound's chemical behavior, particularly its basicity due to the nitrogen atoms. The benzoyl group affects its polarity and capacity for hydrogen bonding, while the methoxy and methyl substituents on the benzene ring modify the electronic distribution within the molecule. These electronic properties potentially influence both its chemical reactivity and biological activity profiles.

Table 1: Chemical Properties of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride

PropertyValue
CAS Number1171557-04-2
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Chemical ClassPiperazine derivative
Functional GroupsPiperazine ring, benzoyl group, methoxy group, methyl group
Physical StateSolid (at standard conditions)

The compound exists as a solid at standard temperature and pressure, consistent with many piperazine hydrochloride salts. The hydrochloride salt form typically enhances stability and may improve solubility in polar solvents compared to the free base form. These properties make the compound suitable for various laboratory applications and potential pharmaceutical formulations.

Synthesis and Preparation

The synthesis of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride typically follows established routes for similar piperazine derivatives. The most common synthetic approach involves the reaction of piperazine with an appropriately substituted benzoyl chloride derivative. This reaction represents a nucleophilic acyl substitution, where the nitrogen atom of the piperazine acts as a nucleophile attacking the carbonyl carbon of the benzoyl chloride.

A general synthetic route may include the following steps:

  • Preparation or commercial acquisition of 3-methoxy-4-methylbenzoyl chloride

  • Reaction of this activated carboxylic acid derivative with piperazine under controlled conditions

  • Formation of the hydrochloride salt through treatment with hydrochloric acid

  • Purification of the final product, typically through recrystallization

The reaction conditions require careful control to ensure optimal yield and purity. Key parameters include temperature, solvent selection, reaction time, and the molar ratio of reactants. The reaction is typically conducted in the presence of a base (such as triethylamine or pyridine) to neutralize the hydrochloric acid generated during the coupling process.

Similar synthetic approaches have been documented for related compounds. For example, the synthesis of benzhydrylpiperazine derivatives, which share the piperazine core structure, involves comparable reaction sequences focused on N-acylation of the piperazine ring .

Analytical Methods

Detection and analysis of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride can be achieved through various analytical techniques commonly employed for organic compounds. Liquid chromatography-mass spectrometry (LC-MS) represents a particularly effective method for both qualitative identification and quantitative analysis of this compound.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This powerful analytical approach provides detailed information about molecular weight, fragmentation patterns, and concentration, enabling precise identification and quantification in complex matrices, including biological samples.

Table 2: Analytical Methods for 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride

Analytical MethodApplicationKey Information Obtained
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantificationMolecular weight, fragmentation pattern, concentration
High-Performance Liquid Chromatography (HPLC)Separation and quantificationPurity, concentration, retention time
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmationChemical shifts, coupling constants, structural details
Infrared (IR) SpectroscopyFunctional group identificationCharacteristic absorption bands
Ultraviolet-Visible (UV-Vis) SpectroscopyConcentration determinationAbsorbance at characteristic wavelengths

For related piperazine derivatives, analytical methods have been well-documented. For example, in research on benzhydrylpiperazine derivatives with cytotoxic activities, techniques such as UV spectroscopy have been employed for characterization . Similar approaches would likely be applicable to 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride, with appropriate modifications to account for its specific structural features.

Research Applications

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride serves various purposes in research settings, primarily as an intermediate in the synthesis of more complex molecules with potential pharmacological activity. Its structural features make it particularly valuable in several research areas.

The compound's utility extends to medicinal chemistry programs focused on central nervous system agents. The piperazine moiety is common in many neurologically active compounds, suggesting potential applications in the development of novel therapeutic agents targeting neurological disorders. Additionally, it may serve as a valuable tool in structure-activity relationship studies to understand the impact of specific substitution patterns on biological activity.

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